6beta,17alpha-Dihydroxyprogesterone
Overview
Description
The compound 6beta,17alpha-Dihydroxyprogesterone is a complex organic molecule with significant importance in various scientific fields. This compound belongs to the class of steroids, characterized by its cyclopenta[a]phenanthrene structure. It is known for its biological activity and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta,17alpha-Dihydroxyprogesterone involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions under acidic or basic conditions.
Introduction of functional groups: Hydroxyl and acetyl groups are introduced through selective oxidation and acetylation reactions.
Stereochemical control: Ensuring the correct stereochemistry at each chiral center is crucial, often achieved through chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification: Techniques such as chromatography and crystallization are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular processes and potential as a biomarker.
Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders and cancers.
Industry: Utilized in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6beta,17alpha-Dihydroxyprogesterone involves its interaction with specific molecular targets, such as:
Receptors: Binding to steroid receptors, influencing gene expression and cellular activity.
Enzymes: Modulating enzyme activity, affecting metabolic pathways.
Signaling pathways: Altering signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A structurally similar steroid with a cyclopenta[a]phenanthrene core.
Testosterone: Another steroid with similar functional groups but different biological activity.
Estradiol: A steroid hormone with a similar structure but distinct physiological effects.
Uniqueness
The uniqueness of 6beta,17alpha-Dihydroxyprogesterone lies in its specific stereochemistry and functional groups, which confer unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,24-25H,4-9,11H2,1-3H3/t14-,15+,16+,18-,19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQPONLPDKZVNG-SJIZYOMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604-03-5 | |
Record name | NSC9729 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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